molecular formula C21H17N3O3S B12635822 Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-

Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-

Cat. No.: B12635822
M. Wt: 391.4 g/mol
InChI Key: BLWCDQIVXIXHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a pyrrolo[2,3-b]pyridine moiety, which is further substituted with a phenylsulfonyl group and a methyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]pyridine ring system.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride in the presence of a base.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the benzamide group to the pyrrolo[2,3-b]pyridine core, typically through amide bond formation reactions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or pyrrolo[2,3-b]pyridine moieties, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including tuberculosis and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- can be compared with other similar compounds, such as:

The uniqueness of Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl] (CAS Number: 1027065-24-2) is a notable member of this class, exhibiting potential therapeutic applications in various diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H17N3O3S
  • Molecular Weight : 391.44 g/mol
  • Structural Features : The compound consists of a pyrrolo[2,3-b]pyridine core substituted with a phenylsulfonyl group and a methyl group at the 6-position.

The biological activity of this benzamide is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Its sulfonamide moiety is known to inhibit various enzymes, particularly carbonic anhydrases (CAs), which play critical roles in physiological processes such as pH regulation and ion transport.

Enzyme Inhibition

Research indicates that benzamide derivatives can serve as effective inhibitors of carbonic anhydrase isoforms. For instance, compounds similar to the one in focus have shown inhibition in the low nanomolar range against human carbonic anhydrase isoforms II and IX, which are implicated in cancer progression and metastasis .

Anticancer Properties

Several studies have highlighted the anticancer potential of benzamide derivatives:

  • Apoptosis Induction : In vitro studies have demonstrated that benzamide derivatives can induce apoptosis in cancer cell lines. For example, a related compound was shown to significantly increase annexin V-positive apoptotic cells in MDA-MB-231 breast cancer cells, indicating robust pro-apoptotic activity .
  • Cell Proliferation Inhibition : Compounds within this chemical class have exhibited potent inhibitory effects on cell proliferation across various cancer types. For instance, one study reported that specific benzamide analogs inhibited the growth of Fusarium species with moderate efficacy .

Antimicrobial Activity

The benzamide structure has also been linked to antimicrobial properties. Research has shown that certain derivatives possess antibacterial and antifungal activities, potentially through the inhibition of bacterial carbonic anhydrases .

Study 1: Anticancer Activity

A detailed investigation into a related benzamide revealed its ability to inhibit tumor growth in xenograft models. The compound demonstrated a significant reduction in tumor volume compared to controls, supporting its potential as a therapeutic agent against specific cancers.

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition profile of benzamide derivatives against bacterial carbonic anhydrases. The findings indicated that these compounds could effectively hinder bacterial growth by targeting essential metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 (nM)Reference
Carbonic Anhydrase InhibitionhCA II10 - 100
Apoptosis InductionMDA-MB-231 Cells-
Antifungal ActivityFusarium spp.40 - 45%

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

N-[1-(benzenesulfonyl)-6-methylpyrrolo[2,3-b]pyridin-4-yl]benzamide

InChI

InChI=1S/C21H17N3O3S/c1-15-14-19(23-21(25)16-8-4-2-5-9-16)18-12-13-24(20(18)22-15)28(26,27)17-10-6-3-7-11-17/h2-14H,1H3,(H,22,23,25)

InChI Key

BLWCDQIVXIXHSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CN(C2=N1)S(=O)(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.